Pegacaristim (CAS: 187139-68-0) is a recombinant, truncated human megakaryocyte growth and development factor (MGDF) covalently linked to a 20-kDa polyethylene glycol (PEG) moiety [1]. As a c-Mpl (thrombopoietin) receptor agonist, it is procured for hematopoiesis research, specifically for in vitro hematopoietic stem cell (HSC) expansion and the development of specialized in vivo thrombocytopenia models[2]. From a material selection standpoint, buyers prioritize Pegacaristim over native cytokines due to its engineered 25 to 35-hour half-life, and over small-molecule agonists for its exclusive targeting of the c-Mpl extracellular domain [3].
Generic substitution of Pegacaristim with unpegylated MGDF, native thrombopoietin (TPO), or small-molecule agonists fundamentally alters experimental outcomes [1]. Procuring unpegylated MGDF results in rapid biological clearance (~1.5 hours), rendering it unsuitable for sustained in vivo dosing or extended in vitro HSC culture without frequent media replenishment [2]. Conversely, while small-molecule substitutes like Eltrombopag activate the same c-Mpl pathway, they bind to the transmembrane domain rather than the extracellular domain [3]. This structural divergence makes small molecules invalid substitutes for competitive binding assays, extracellular receptor mapping, or modeling the specific neutralizing antibody responses triggered by the PEG-rHuMGDF architecture [1].
Pegacaristim demonstrates a circulatory half-life of 25 to 35 hours, compared to the 1.5-hour half-life of unpegylated MGDF [1]. This pharmacokinetic extension is driven by the 20-kDa PEG moiety, which shields the truncated protein from rapid renal clearance and proteolytic degradation[2].
| Evidence Dimension | Circulatory half-life |
| Target Compound Data | ~25 to 35 hours |
| Comparator Or Baseline | ~1.5 hours (Unpegylated MGDF) |
| Quantified Difference | >16-fold increase in half-life |
| Conditions | In vivo pharmacokinetic clearance models |
Procuring the PEGylated form is mandatory for long-term cell culture workflows, as it eliminates the need for continuous cytokine replenishment required by the unpegylated baseline.
Unlike small-molecule TPO receptor agonists such as Eltrombopag, which bind to the transmembrane domain, Pegacaristim exclusively targets the extracellular domain of the c-Mpl receptor [1]. It utilizes the exact N-terminal 163 amino acid sequence of native TPO to initiate JAK2/STAT5 signaling, creating a distinct spatial activation profile[2].
| Evidence Dimension | Receptor binding localization |
| Target Compound Data | Extracellular domain (N-terminal 163 amino acids) |
| Comparator Or Baseline | Transmembrane domain (Eltrombopag) |
| Quantified Difference | Distinct spatial binding site (extracellular vs. transmembrane) |
| Conditions | Structural and competitive binding assays |
Buyers must select Pegacaristim over small-molecule agonists when designing competitive binding assays or mapping extracellular receptor dynamics.
In in vivo models, Pegacaristim induces cross-reactive neutralizing antibodies against endogenous TPO at a significantly higher rate than native TPO or second-generation agonists like Romiplostim [1]. This immunogenic response leads to paradoxical thrombocytopenia, a feature that establishes it as a premier research tool for immune modeling [2].
| Evidence Dimension | Induction of neutralizing antibodies |
| Target Compound Data | High incidence of cross-reactive anti-TPO antibodies |
| Comparator Or Baseline | Low/negligible incidence (Native TPO / Romiplostim) |
| Quantified Difference | Reliable induction of immune-mediated thrombocytopenia vs. baseline tolerance |
| Conditions | In vivo immune response modeling |
This specific immunogenic profile makes Pegacaristim the only viable procurement choice for researchers actively attempting to induce and study immune-mediated thrombocytopenia models.
Administration of Pegacaristim transiently expands marrow megakaryocyte mass from a baseline of 37.4 ± 18.5 fL/kg to 62 ± 17 × 10^10 fL/kg [1]. Concurrently, it drives a transient 2-fold increase in circulating platelet counts (from 237 ± 41 × 10^3/microL to 522 ± 90 × 10^3/microL) without altering intrinsic platelet function[1].
| Evidence Dimension | Marrow megakaryocyte mass expansion |
| Target Compound Data | 62 ± 17 × 10^10 fL/kg |
| Comparator Or Baseline | 37.4 ± 18.5 fL/kg (Baseline) |
| Quantified Difference | ~1.6-fold increase in megakaryocyte mass |
| Conditions | In vivo baseline animal and healthy volunteer models (single bolus injection) |
Provides a highly predictable, quantifiable baseline for standardizing megakaryocytopoiesis assays and evaluating the efficacy of synergistic cytokines.
Leveraging its 25 to 35-hour half-life, Pegacaristim is procured for multi-day in vitro HSC and megakaryocyte expansion protocols to maintain stable c-Mpl activation without the need for frequent media changes required by unpegylated MGDF [1].
Due to its unique capacity to induce cross-reactive neutralizing antibodies against endogenous TPO, Pegacaristim is the standard agent procured for generating robust animal models of immune-mediated thrombocytopenia [2].
Pegacaristim serves as a precise benchmark in competitive binding assays evaluating new TPO receptor agonists, as it selectively targets the extracellular domain, unlike small-molecule transmembrane binders such as Eltrombopag [2].
Because it predictably expands marrow megakaryocyte mass and transiently alters ploidy, Pegacaristim is procured as a positive control in high-throughput flow cytometry assays measuring megakaryocyte maturation and differentiation [3].